molecular formula C8H9FN2O2 B13322008 (1S)-1-(4-Fluoro-3-nitrophenyl)ethylamine

(1S)-1-(4-Fluoro-3-nitrophenyl)ethylamine

Cat. No.: B13322008
M. Wt: 184.17 g/mol
InChI Key: JIYHZAWZKXXOQJ-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S)-1-(4-Fluoro-3-nitrophenyl)ethylamine: is an organic compound characterized by the presence of a fluoro and nitro group attached to a phenyl ring, along with an ethylamine side chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-(4-Fluoro-3-nitrophenyl)ethylamine typically involves the following steps:

    Nitration: The starting material, 4-fluoroacetophenone, undergoes nitration to introduce the nitro group at the meta position relative to the fluoro group.

    Reduction: The nitro group is then reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Resolution: The racemic mixture of the resulting amine is resolved to obtain the (1S)-enantiomer using chiral resolution techniques.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity, often using continuous flow reactors and automated systems for precise control.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (1S)-1-(4-Fluoro-3-nitrophenyl)ethylamine can undergo oxidation reactions, typically forming corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form various amine derivatives, depending on the reducing agent and conditions used.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions, leading to a variety of substituted phenyl derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are frequently used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of various amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry: (1S)-1-(4-Fluoro-3-nitrophenyl)ethylamine is used as an intermediate in the synthesis of more complex organic molecules

Biology: In biological research, this compound is used to study the effects of fluoro and nitro groups on biological activity. It serves as a model compound for understanding the interactions of similar structures with biological systems.

Medicine: The compound has potential applications in the development of pharmaceuticals, particularly as a building block for drugs targeting specific enzymes or receptors. Its structural features make it a valuable scaffold for drug design.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various chemical processes.

Mechanism of Action

The mechanism of action of (1S)-1-(4-Fluoro-3-nitrophenyl)ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and nitro groups play a crucial role in modulating the compound’s binding affinity and activity. The ethylamine side chain can form hydrogen bonds and other interactions with target molecules, influencing the overall biological effect.

Comparison with Similar Compounds

    (1R)-1-(4-Fluoro-3-nitrophenyl)ethylamine: The enantiomer of the compound, differing in the spatial arrangement of atoms.

    4-Fluoro-3-nitroaniline: Lacks the ethylamine side chain but shares the fluoro and nitro groups.

    (1S)-1-(4-Chloro-3-nitrophenyl)ethylamine: Similar structure with a chloro group instead of a fluoro group.

Uniqueness: (1S)-1-(4-Fluoro-3-nitrophenyl)ethylamine is unique due to the combination of fluoro and nitro groups on the phenyl ring, along with the (1S)-ethylamine configuration. This specific arrangement imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C8H9FN2O2

Molecular Weight

184.17 g/mol

IUPAC Name

(1S)-1-(4-fluoro-3-nitrophenyl)ethanamine

InChI

InChI=1S/C8H9FN2O2/c1-5(10)6-2-3-7(9)8(4-6)11(12)13/h2-5H,10H2,1H3/t5-/m0/s1

InChI Key

JIYHZAWZKXXOQJ-YFKPBYRVSA-N

Isomeric SMILES

C[C@@H](C1=CC(=C(C=C1)F)[N+](=O)[O-])N

Canonical SMILES

CC(C1=CC(=C(C=C1)F)[N+](=O)[O-])N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.